molecular formula C28H54O11 B8074406 (3R,6R)-2-[(2R,3S,5R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

(3R,6R)-2-[(2R,3S,5R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No. B8074406
M. Wt: 566.7 g/mol
InChI Key: GTQCHJYVKDXMRU-QKNBSKLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,6R)-2-[(2R,3S,5R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C28H54O11 and its molecular weight is 566.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,6R)-2-[(2R,3S,5R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,6R)-2-[(2R,3S,5R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the protection and deprotection of various functional groups, as well as the formation of glycosidic bonds.

Starting Materials
D-glucose, Hexadecanol, Triethylamine, Methanesulfonyl chloride, Sodium borohydride, Acetic anhydride, Pyridine, Trifluoroacetic acid, Tetra-n-butylammonium fluoride, Methanol, Chloroacetaldehyde, Sodium borohydride, Acetic acid, Sodium hydroxide, Hydrogen peroxide, Sodium borohydride, Toluene, Trifluoroacetic acid, Methanol

Reaction
Protection of the hydroxyl groups of D-glucose with methanesulfonyl chloride and triethylamine to form the mesylate derivative., Reduction of the mesylate derivative with sodium borohydride to form the corresponding alcohol., Acetylation of the alcohol with acetic anhydride and pyridine to form the acetate derivative., Deprotection of the primary alcohol with trifluoroacetic acid to form the corresponding diol., Protection of the secondary alcohol with tetra-n-butylammonium fluoride and methanol to form the methyl ether derivative., Reaction of the methyl ether derivative with chloroacetaldehyde and sodium borohydride to form the corresponding acetal., Deprotection of the acetal with acetic acid and sodium hydroxide to form the corresponding diol., Oxidation of the diol with hydrogen peroxide and sodium borohydride to form the corresponding aldehyde., Protection of the aldehyde with toluene and trifluoroacetic acid to form the corresponding acetal., Deprotection of the acetal with methanol and trifluoroacetic acid to form the final compound.

properties

IUPAC Name

(3R,6R)-2-[(2R,3S,5R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-36-27-25(35)23(33)26(20(18-30)38-27)39-28-24(34)22(32)21(31)19(17-29)37-28/h19-35H,2-18H2,1H3/t19-,20-,21?,22?,23?,24-,25-,26-,27?,28?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQCHJYVKDXMRU-QKNBSKLHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC1[C@@H](C([C@@H]([C@H](O1)CO)OC2[C@@H](C(C([C@H](O2)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,6R)-2-[(2R,3S,5R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

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